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Compound of Interest

Compound Name: Fluorofenidone

Cat. No.: B1672909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fluorofenidone (AKF-PD), a novel pyridone derivative, has emerged as a promising

therapeutic candidate for the treatment of organ fibrosis. This technical guide provides a

comprehensive overview of Fluorofenidone, detailing its chemical properties, mechanism of

action, and a summary of key preclinical and clinical findings. The document is intended to

serve as a resource for researchers and professionals in the field of drug development, offering

in-depth information on experimental protocols and the intricate signaling pathways modulated

by this compound.

Introduction
Organ fibrosis, characterized by the excessive accumulation of extracellular matrix, is the final

common pathological pathway for a variety of chronic diseases affecting the liver, kidneys, and

lungs. It represents a significant global health burden with limited therapeutic options.

Fluorofenidone, chemically known as 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone, is a small

molecule agent that has demonstrated potent anti-fibrotic, anti-inflammatory, antioxidant, and

anti-apoptotic properties in a range of preclinical models. This guide synthesizes the current

scientific knowledge on Fluorofenidone, providing a detailed examination of its therapeutic

potential and molecular mechanisms.
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Chemical Properties
Property Value

Chemical Name 1-(3-fluorophenyl)-5-methyl-2-(1H)-pyridone

Synonyms AKF-PD, F351

CAS Number 848353-85-5

Molecular Formula C₁₂H₁₀FNO

Molecular Weight 203.21 g/mol

Appearance Solid

Solubility Soluble in DMSO and acetonitrile

Mechanism of Action
Fluorofenidone exerts its anti-fibrotic effects through the modulation of multiple signaling

pathways implicated in the pathogenesis of fibrosis. Its multifaceted mechanism of action

involves the inhibition of pro-fibrotic and pro-inflammatory cascades, as well as the

enhancement of protective cellular responses.

Inhibition of Pro-Fibrotic and Pro-Inflammatory
Pathways

Transforming Growth Factor-β1 (TGF-β1)/Smad Pathway: Fluorofenidone has been shown

to inhibit the TGF-β1/Smad signaling pathway, a central mediator of fibrosis. It reduces the

expression of TGF-β1 and downstream effectors, thereby decreasing the synthesis of

extracellular matrix proteins such as collagen.

NLRP3 Inflammasome: Fluorofenidone attenuates the activation of the NLRP3

inflammasome, a key component of the innate immune system that drives inflammation. This

inhibition leads to reduced production of pro-inflammatory cytokines IL-1β and IL-18.[1]

Nuclear Factor-κB (NF-κB) Pathway: By suppressing the activation of the NF-κB pathway,

Fluorofenidone downregulates the expression of numerous pro-inflammatory genes,

contributing to its potent anti-inflammatory effects.[2]
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Mitogen-Activated Protein Kinase (MAPK) Pathway: Fluorofenidone has been observed to

inhibit the phosphorylation of key MAPK proteins, including p38 and JNK, which are involved

in cellular stress responses, inflammation, and apoptosis.

PI3K/Akt/mTOR Pathway: This pathway, which is crucial for cell growth, proliferation, and

survival, is also modulated by Fluorofenidone. Inhibition of this pathway contributes to the

anti-proliferative effects on fibrogenic cells.

Activation of Protective Pathways
GSK-3β/β-catenin and Nrf2/HO-1 Pathways: Fluorofenidone has been shown to target the

GSK-3β/β-catenin pathway, suppressing pro-fibrotic gene expression. Concurrently, it

activates the Nrf2/HO-1 pathway, which plays a critical role in mitigating oxidative stress and

reducing hepatocyte apoptosis.[3]

Preclinical Data
Fluorofenidone has been extensively evaluated in various preclinical models of organ fibrosis,

consistently demonstrating significant therapeutic efficacy.

In Vivo Studies
In a carbon tetrachloride (CCl4)-induced rat model of liver fibrosis, intraperitoneal

administration of CCl4 for six weeks led to significant hepatocyte necrosis, inflammatory cell

infiltration, and fiber formation. Treatment with Fluorofenidone markedly alleviated this liver

injury and reduced the areas of fibrous scarring.[4]

Table 1: Efficacy of Fluorofenidone in a CCl4-Induced Liver Fibrosis Model in Rats[4]
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Parameter Control Group CCl4 Group
CCl4 +
Fluorofenidone
Group

ALT (U/L) Normal Increased Decreased

AST (U/L) Normal Increased Decreased

ALB (g/L) Normal Decreased Increased

TBIL (μmol/L) Normal Increased Decreased

Collagen I Expression Baseline Significantly Increased
Significantly

Decreased

Collagen III

Expression
Baseline Significantly Increased

Significantly

Decreased

In a unilateral ureteral obstruction (UUO) model in rats, a well-established method for inducing

renal interstitial fibrosis, Fluorofenidone treatment demonstrated a significant reduction in

fibrosis and inflammation.

Table 2: Efficacy of Fluorofenidone in a Unilateral Ureteral Obstruction (UUO) Model in Rats
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Parameter Sham Group UUO Group

UUO +
Fluorofenidone
(125 mg/kg/day)
Group

Renal Interstitial

Damage Index
Baseline

Significantly Increased

(P<0.05)

Significantly

Decreased (P<0.05)

Relative Collagen

Area
Baseline

Significantly Increased

(P<0.05)

Significantly

Decreased (P<0.05)

Collagen I mRNA

Expression
Baseline

Significantly Increased

(P<0.05)

Significantly

Decreased (P<0.05)

Collagen III mRNA

Expression
Baseline

Significantly Increased

(P<0.05)

Significantly

Decreased (P<0.05)

α-SMA Protein

Expression
Baseline Increased Decreased (P<0.05)

PDGF Protein

Expression
Baseline Increased Decreased (P<0.05)

CTGF Protein

Expression
Baseline Increased Decreased (P<0.05)

Another study utilizing the UUO model with a higher dose of Fluorofenidone (500 mg/kg/day)

from day 4 to day 14 post-obstruction also showed significant attenuation of tubulointerstitial

injury and collagen deposition.

In a bleomycin-induced mouse model of pulmonary fibrosis, Fluorofenidone treatment (500

mg/kg/day) throughout the 28-day experiment significantly attenuated the pulmonary damage

index score and reduced the levels of proteins, TGF-β, and inflammatory cell influx in the

bronchoalveolar lavage fluid. It also markedly reduced the expression of fibronectin, α-smooth

muscle actin, and collagen I in lung tissues.

Table 3: Efficacy of Fluorofenidone in a Bleomycin-Induced Pulmonary Fibrosis Model in Mice
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Parameter Control Group Bleomycin Group
Bleomycin +
Fluorofenidone
Group

Pulmonary Damage

Index Score
Baseline Significantly Increased

Significantly

Attenuated

BALF Protein Levels Baseline Significantly Increased
Significantly

Attenuated

BALF TGF-β Levels Baseline Significantly Increased
Significantly

Attenuated

BALF Inflammatory

Cell Influx
Baseline Significantly Increased

Significantly

Attenuated

Lung Fibronectin

Expression
Baseline Significantly Increased Markedly Reduced

Lung α-SMA

Expression
Baseline Significantly Increased Markedly Reduced

Lung Collagen I

Expression
Baseline Significantly Increased Markedly Reduced

Lung IL-1β (Day 14) Baseline Increased Decreased (P<0.05)

Lung IL-6 (Day 14) Baseline Increased Decreased (P<0.05)

Lung MCP-1 (Day 14) Baseline Increased Decreased (P<0.05)

In Vitro Studies
Fluorofenidone has been shown to exert direct effects on key cell types involved in fibrosis.

Table 4: In Vitro Efficacy of Fluorofenidone
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Cell Type Stimulus
Fluorofenidone
Concentration

Observed Effect

THP-1 cells

(macrophage-like)

Monosodium Urate

(MSU)
2 mM

Inhibition of MSU-

induced intracellular

ROS production.

THP-1 cells

(macrophage-like)

Monosodium Urate

(MSU)
2 mM

11.3-fold and 60.1-fold

reduction in MSU-

induced IL-1β and

caspase-1 levels,

respectively (P<0.01).

MLE-12 cells (mouse

lung epithelial)

Lipopolysaccharide

(LPS)
400 μg/ml

Amelioration of

mitochondrial-

mediated apoptosis.

Adult Rat Cardiac

Myocytes
- 500 μM

Enhanced percentage

of cell shortening and

rates of contraction

and relaxation by

nearly 100%.

Clinical Data
A Phase II clinical trial of Fluorofenidone (F351) for the treatment of liver fibrosis associated

with chronic hepatitis B (HBV) has been completed in China.

Phase II Clinical Trial in HBV-Related Liver Fibrosis
This randomized, double-blind, placebo-controlled, multi-center study enrolled 168 patients

who were randomized into four dose-escalating groups: placebo, 60 mg three times a day (tid),

90 mg tid, and 120 mg tid. The primary endpoint was a reduction of at least one grade in the

liver fibrosis score (Ishak Scoring System) after 52 weeks of treatment, based on liver biopsy

pathology.

Table 5: Efficacy Results of Phase II Clinical Trial of Fluorofenidone in HBV-Related Liver

Fibrosis
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Endpoint Result

Primary Endpoint (Improvement in Ishak fibrosis

score)

Statistically significant improvement over

placebo (p=0.025)

Optimal Dose Group
90 mg tid (270 mg/day) showed the best

improvement

The secondary endpoints included reductions in HBV DNA titers, liver Fibroscan kPa score,

liver inflammation score, and improvement in ALT levels.

Safety Profile from Phase II Clinical Trial
Fluorofenidone was generally well-tolerated in the Phase II study.

Table 6: Adverse Events of Special Interest (AESIs) in Phase II Clinical Trial

Adverse Event Placebo 60 mg tid 90 mg tid 120 mg tid

Skin Events 11.63% 4.76% 7.14% 7.32%

Gastrointestinal

Events
23.26% 21.43% 16.67% 19.51%

Serious Adverse

Events (SAEs)
4.65% 2.38% 2.38% 7.32%

Experimental Protocols
CCl4-Induced Liver Fibrosis in Rats

Animal Model: Male Sprague-Dawley rats are used.

Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal injection of a 50% solution of

carbon tetrachloride (CCl4) in olive oil at a dose of 2 mL/kg body weight, twice a week for six

weeks.

Treatment: Fluorofenidone is administered intragastrically.
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Assessment: At the end of the treatment period, serum levels of ALT, AST, ALB, and TBIL are

measured. Liver tissues are collected for histological analysis (H&E and Masson's trichrome

staining) and Western blot analysis of collagen I and III expression.

Unilateral Ureteral Obstruction (UUO) in Rats
Animal Model: Male Sprague-Dawley rats are used.

Surgical Procedure: Under anesthesia, the left ureter is ligated at two points and cut between

the ligatures to induce complete obstruction. Sham-operated animals undergo the same

procedure without ligation.

Treatment: Fluorofenidone (e.g., 125 mg/kg/day) is administered by gastric gavage, starting

24 hours before the operation and continuing for 14 days. A vehicle control (e.g., 0.5%

sodium carboxyl methyl cellulose) is given to the sham and UUO groups.

Assessment: After 14 days, the obstructed kidneys are harvested. Renal tissues are

processed for histological staining (HE and Masson) to assess interstitial damage and

collagen deposition. Real-time PCR and immunohistochemistry are used to measure the

expression of fibrotic markers such as collagen I, collagen III, α-SMA, PDGF, and CTGF.

Bleomycin-Induced Pulmonary Fibrosis in Mice
Animal Model: C57BL/6J or Institute for Cancer Research mice are used.

Induction of Fibrosis: A single intratracheal or intravenous injection of bleomycin is

administered.

Treatment: Fluorofenidone (e.g., 500 mg/kg/day) is administered, typically by gavage,

throughout the course of the experiment (e.g., 28 days).

Assessment: At the end of the study, bronchoalveolar lavage fluid (BALF) is collected to

measure total protein, TGF-β levels, and inflammatory cell counts. Lung tissues are

harvested for histological analysis (hematoxylin and eosin, Masson's trichrome) and for

measuring the expression of fibrotic markers (collagen I, α-SMA, fibronectin) by Western blot

and/or RT-PCR.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/product/b1672909?utm_src=pdf-body
https://www.benchchem.com/product/b1672909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Macrophage Activation
Cell Line: The human monocytic cell line THP-1 is used.

Differentiation: THP-1 cells are differentiated into macrophage-like cells by incubation with

Phorbol-12-myristate-13-acetate (PMA) (e.g., 100 ng/ml) for 5-6 hours.

Treatment and Stimulation: Differentiated cells are pre-incubated with Fluorofenidone (e.g.,

2 mM) for 24 hours, followed by stimulation with monosodium urate (MSU) (e.g., 0.2 mg/ml)

for 6 hours to activate the inflammasome.

Assessment: Cell culture supernatants are collected to measure the levels of IL-1β and

caspase-1 by ELISA or Western blot. Intracellular reactive oxygen species (ROS) production

can be measured using fluorescent probes like DCF-DA and flow cytometry.

Signaling Pathway and Experimental Workflow
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Fluorofenidone Inhibition of the TGF-β1/Smad Signaling Pathway.
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Fluorofenidone Inhibition of the NLRP3 Inflammasome Pathway.
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General Experimental Workflow for In Vivo Studies.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1672909?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorofenidone (AKF-PD) is a promising anti-fibrotic agent with a well-documented, multi-

faceted mechanism of action that targets key pathways in the pathogenesis of fibrosis.

Preclinical studies have consistently demonstrated its efficacy in reducing fibrosis and

inflammation in models of liver, kidney, and lung disease. The positive results from the Phase II

clinical trial in HBV-related liver fibrosis further underscore its therapeutic potential. This

technical guide provides a foundational resource for the scientific community to further explore

and develop Fluorofenidone as a novel treatment for fibrotic diseases. Further research,

including larger-scale clinical trials, is warranted to fully elucidate its clinical utility and safety

profile in diverse patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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